

Spectroscopic Profile of 4-Methylazepane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylazepane

Cat. No.: B121462

[Get Quote](#)

Disclaimer: Experimental spectroscopic data (NMR, IR, and MS) for **4-Methylazepane** is not readily available in public scientific databases. This guide provides a predicted spectroscopic profile based on established principles of organic spectroscopy and computational prediction tools. The information herein is intended to serve as a reference for researchers, scientists, and drug development professionals for the identification and characterization of **4-Methylazepane**.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **4-Methylazepane**.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Methylazepane** (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~0.95	Doublet	3H	$-\text{CH}_3$
~1.2-1.4	Multiplet	2H	$-\text{CH}_2-$ (C5)
~1.5-1.7	Multiplet	3H	$-\text{CH}-$ (C4), $-\text{CH}_2-$ (C3 or C5 protons)
~1.8 (variable)	Broad Singlet	1H	N-H
~2.6-2.8	Multiplet	4H	$-\text{N-CH}_2-$ (C2, C7)

Note: The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. The multiplicity of the methylene protons can be complex due to overlapping signals.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Methylazepane** (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~22.5	-CH ₃
~30.0	C4
~36.0	C3, C5
~49.0	C2, C7

Table 3: Predicted Key IR Absorption Bands for **4-Methylazepane**

Wavenumber (cm^{-1})	Vibration Type	Intensity
~3350-3310	N-H stretch	Weak to Medium
~2950-2850	C-H stretch (alkane)	Strong
~1460	C-H bend (methylene)	Medium
~1250-1020	C-N stretch (aliphatic amine)	Medium to Weak
~910-665	N-H wag	Medium, Broad

Table 4: Predicted Mass Spectrometry Data for **4-Methylazepane**

m/z	Interpretation
113	$[M]^+$ (Molecular Ion)
98	$[M-CH_3]^+$
84	$[M-C_2H_5]^+$
70	$[M-C_3H_7]^+$
56	Alpha-cleavage fragment
43	Alpha-cleavage fragment

Note: The fragmentation pattern of cyclic amines can be complex. The most characteristic fragmentation is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.

Experimental Protocols

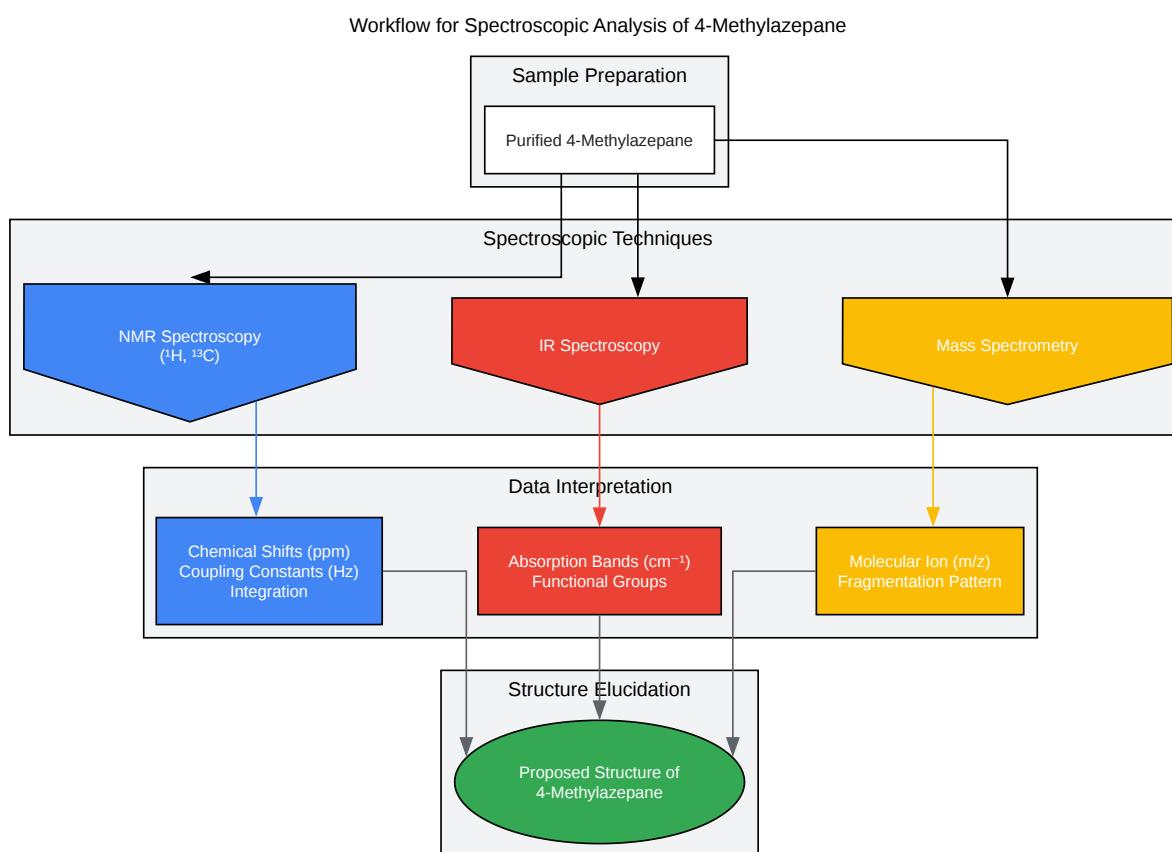
The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters would need to be optimized for **4-Methylazepane**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-Methylazepane** in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube. The use of an internal standard such as tetramethylsilane (TMS) is recommended for referencing the chemical shifts to 0 ppm.
- Data Acquisition:
 - 1H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans is used to obtain a good signal-to-noise ratio. The addition of a few drops of D_2O to the NMR tube will result in the exchange of the N-H proton with deuterium, causing the N-H signal to disappear from the spectrum, which can be a useful diagnostic tool.[\[1\]](#)

- ^{13}C NMR: Acquire the carbon NMR spectrum on the same instrument. Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

2.2 Infrared (IR) Spectroscopy


- Sample Preparation:
 - Neat (Liquid): Place a drop of liquid **4-Methylazepane** between two KBr or NaCl plates to form a thin film.
 - Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the crystal of an ATR accessory. This is often the simplest method for liquid samples.
- Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum. For secondary amines, a single N-H stretching band is expected in the 3350-3310 cm^{-1} region.[2]

2.3 Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like **4-Methylazepane**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.
- Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions produced.
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$). For a compound containing one nitrogen atom, the molecular weight will be an odd number according to the nitrogen rule.[3] Analyze the fragmentation pattern to deduce the structure. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, where the C-C bond adjacent to the nitrogen is broken.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like **4-Methylazepane**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **4-Methylazepane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. whitman.edu [whitman.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methylazepane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121462#spectroscopic-data-nmr-ir-ms-of-4-methylazepane\]](https://www.benchchem.com/product/b121462#spectroscopic-data-nmr-ir-ms-of-4-methylazepane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com